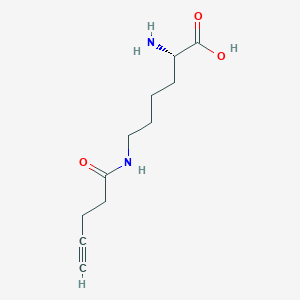![molecular formula C11H16N2O2 B6352299 Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate CAS No. 33611-50-6](/img/structure/B6352299.png)
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Flavor Chemistry in Foods
Research has identified branched aldehydes, related to Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate's structure, as crucial for flavor in both fermented and non-fermented food products. Understanding these compounds' production and breakdown pathways is essential for controlling desired aldehyde levels in foods, impacting flavor profiles significantly (Smit, Engels, & Smit, 2009).
Heterocyclic Aromatic Amines in Food Safety
The study of heterocyclic aromatic amines (HAAs) in food, especially meat processed at high temperatures, has implications for understanding carcinogenic risks associated with dietary habits. These compounds, structurally related to Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate, raise concerns due to their formation during cooking and potential health impacts, driving research into mitigation strategies to reduce HAAs in foods for safer consumption (Chen, Jia, Zhu, Mao, & Zhang, 2020).
Drug Development and Molecular Biology
In medicinal chemistry and molecular biology, compounds like Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate serve as building blocks for designing drugs targeting specific biological pathways. For instance, their involvement in desensitizing nicotinic acetylcholine receptors suggests potential applications in developing treatments for neurological conditions by modulating synaptic transmission and neuronal excitability without eliciting direct agonistic effects, paving the way for novel therapeutic strategies (Buccafusco, Beach, & Terry, 2009).
Synthetic Chemistry and Material Science
Pyridine derivatives, including structures akin to Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate, are pivotal in synthesizing new materials and chemical sensors. Their versatile chemical properties enable the development of novel chemosensors for detecting environmental pollutants, ions, and biomolecules, highlighting their importance in analytical chemistry and environmental monitoring (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Safety and Hazards
“Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate” is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
methyl 3-(pyridin-3-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(6-11(14)15-2)13-8-10-4-3-5-12-7-10/h3-5,7,9,13H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDOCTQYQYECEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)


![t-Butyl 4-[(Z)-(cyanoimino)(methylthio)methyl]piperazine-1-carboxylate](/img/structure/B6352278.png)
![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)
![methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate](/img/structure/B6352287.png)
![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)
![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)
![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)
